1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea
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Overview
Description
- Starting materials: 4-(Dimethylamino)-6-methylpyrimidine, 2-bromoethylpyridine
- Reaction conditions: Nucleophilic substitution
- Product: 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-2-(2-pyridin-2-ylethyl)amine
Step 3: Formation of Urea Moiety
- Starting materials: 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-2-(2-pyridin-2-ylethyl)amine, isocyanate
- Reaction conditions: Urea formation reaction
- Product: 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methyl groups. The pyridine ring is then attached via an ethyl linker, and finally, the urea moiety is introduced.
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Step 1: Synthesis of Pyrimidine Ring
- Starting materials: 2-chloro-4,6-dimethylpyrimidine
- Reaction conditions: Nucleophilic substitution with dimethylamine
- Product: 4-(Dimethylamino)-6-methylpyrimidine
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedimethanol
- 2,6-Pyridinedicarbonyl dichloride
Uniqueness
1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-11-10-13(21(2)3)19-14(18-11)20-15(22)17-9-7-12-6-4-5-8-16-12/h4-6,8,10H,7,9H2,1-3H3,(H2,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIUJELNYZTYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCC2=CC=CC=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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